5-(Ethylsulfanyl)pentan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
61224-83-7 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
5-ethylsulfanylpentan-2-one |
InChI |
InChI=1S/C7H14OS/c1-3-9-6-4-5-7(2)8/h3-6H2,1-2H3 |
InChI Key |
NUIYMTPOMVOOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCC(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Ethylsulfanyl Pentan 2 One
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a single, efficient step from readily available starting materials. These approaches are often favored for their atom economy and operational simplicity.
Thioetherification of Pentan-2-one Derivatives
Thioetherification involves the formation of a carbon-sulfur bond. For the synthesis of 5-(ethylsulfanyl)pentan-2-one, this can be achieved by reacting a suitable pentan-2-one derivative with an ethylthio-containing nucleophile or electrophile.
A classic and straightforward method for forming thioethers is through nucleophilic substitution (SN2) reactions. This pathway involves the reaction of a sulfur-based nucleophile with an alkyl halide or a related substrate with a good leaving group.
For the synthesis of this compound, a plausible route involves the reaction of a 5-halopentan-2-one (where the halogen is typically chlorine, bromine, or iodine) with an ethanethiolate salt. The thiolate anion, generated by treating ethanethiol (B150549) with a base like sodium hydroxide (B78521) or sodium hydride, acts as a potent nucleophile, displacing the halide from the pentan-2-one backbone. The use of a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), is typical for facilitating this type of reaction. The general transformation of silyl (B83357) ethers to thioethers can also be achieved using indium triiodide as a catalyst, reacting the silyl ether with a thiosilane. mdpi.com Another approach involves the reaction of alkyl halides with sulfur nucleophiles. mdpi.com
A related method uses thioacetate (B1230152) as the nucleophile, followed by hydrolysis, to introduce the thiol group. rsc.org This two-step sequence can sometimes offer advantages in terms of handling and odor control compared to the direct use of volatile thiols.
Table 1: Hypothetical Nucleophilic Substitution for this compound Synthesis
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |
| 5-Chloropentan-2-one | Sodium ethanethiolate | - | Acetone | This compound |
| 5-Bromopentan-2-one | Ethanethiol | Sodium Hydride | THF | This compound |
| 5-Iodopentan-2-one | Ethanethiol | Potassium Carbonate | DMF | This compound |
This table presents plausible, not experimentally verified, reaction conditions.
The Michael addition, or conjugate addition, offers another powerful strategy for forming the C-S bond. researchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgnih.govacs.org For the synthesis of this compound, the precursor would be pent-3-en-2-one.
In this approach, ethanethiol adds across the double bond of pent-3-en-2-one. umich.edu The reaction can be catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. sci-hub.se Common bases for this purpose include triethylamine, sodium hydroxide, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Alternatively, acid catalysts or even neutral conditions, sometimes in ionic liquids, have been shown to promote the Michael addition of thiols to enones. acs.org The use of ionic liquids can sometimes enhance reaction rates and yields. acs.org A variety of catalysts, including L-proline and cinchona alkaloids, have been employed to achieve asymmetric Michael additions, which would be relevant for producing chiral versions of the target molecule. organic-chemistry.orgnih.gov
Table 2: Michael Addition for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Pent-3-en-2-one | Ethanethiol | Triethylamine | Dichloromethane | This compound |
| Pent-3-en-2-one | Ethanethiol | Sodium Hydroxide | Ethanol | This compound |
| Pent-3-en-2-one | Ethanethiol | None (Solvent-free) | Neat | This compound. umich.edu |
This table outlines potential conditions for the Michael addition.
Thiol-Ene Click Chemistry Methodologies
The thiol-ene reaction is a robust and efficient method for forming thioethers, falling under the umbrella of "click chemistry" due to its high yields, stereoselectivity, and simple reaction conditions. wikipedia.orgthieme-connect.de This reaction involves the addition of a thiol across a double bond, typically initiated by radicals or light. sci-hub.sewikipedia.org
To synthesize this compound via this method, the starting materials would be pent-4-en-2-one and ethanethiol. The reaction is initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), or by photochemical irradiation. nih.gov The process follows a radical chain mechanism, leading to the anti-Markovnikov addition of the thiol to the alkene, which in this case would yield the desired product. wikipedia.orgthieme-connect.de The reaction is often rapid and can be performed under mild, often solvent-free, conditions. nih.gov Visible-light photoredox catalysis has also emerged as a powerful tool for initiating thiol-ene reactions. encyclopedia.pub
Reductive Thioetherification Pathways
Reductive thioetherification provides a pathway to thioethers from carbonyl compounds and thiols. One potential, though less common, strategy could involve the reaction of 5-hydroxypentan-2-one with ethanethiol under reductive conditions. This could proceed through the in-situ formation of a hemithioacetal, which is then reduced to the thioether. A reducing system, such as InBr3 and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), has been used for the direct thioetherification of aromatic carboxylic acids and thiols. organic-chemistry.org A similar system with InI3 and TMDS has been applied to aliphatic carboxylic acids. organic-chemistry.org While not a direct precedent for ketones, it suggests the feasibility of such a reductive coupling.
A more established related transformation is the reductive amination. A similar process for thioethers would likely require specific catalysts to facilitate the C-S bond formation and subsequent reduction.
Multi-Step Synthesis from Precursors
When direct approaches are not feasible or efficient, multi-step syntheses provide the flexibility to construct the target molecule from a wider range of starting materials. This often involves the use of protecting groups or a sequence of functional group interconversions.
For this compound, a multi-step route could start from a precursor like γ-valerolactone. The lactone could be opened with a sulfur nucleophile, followed by functional group manipulation to install the ketone. For instance, reaction with sodium ethanethiolate could open the lactone to give a sodium carboxylate with the thioether in place. Subsequent conversion of the carboxylic acid to a Weinreb amide followed by reaction with a methyl Grignard reagent would yield the desired ketone.
Another multi-step approach could involve the synthesis of a suitable precursor that is then converted to the final product. For example, starting with a protected 5-hydroxypentan-2-one, the hydroxyl group could be converted to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with ethanethiolate, as described in section 2.1.1.1. The use of a protecting group for the ketone, such as a ketal, might be necessary to avoid side reactions during the substitution step.
Transformation of Organosulfur Intermediates
A key strategy in the synthesis of this compound involves the transformation of organosulfur intermediates. These reactions leverage the reactivity of sulfur-containing molecules to build the desired carbon skeleton and introduce the ethylthioether group. Organosulfur compounds are pivotal in organic synthesis due to the diverse reactivity of sulfur in different oxidation states mdpi-res.com.
One common approach is the reaction of an appropriate electrophile with ethanethiol or its corresponding thiolate. For instance, the synthesis could start from a precursor molecule containing a suitable leaving group, which is then displaced by the ethylthiolate anion (CH₃CH₂S⁻). This nucleophilic substitution reaction is a fundamental method for forming carbon-sulfur bonds.
Functional Group Interconversions on Pentane (B18724) Backbones
Functional group interconversions on a pre-existing pentane framework represent another versatile approach to synthesizing this compound. ub.edufiveable.me These methods start with a pentane derivative and modify its functional groups to arrive at the target molecule. ub.edufiveable.me The carbonyl and hydroxyl groups are central to these transformations. masterorganicchemistry.compressbooks.pub
A plausible route involves the conversion of a hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ethylthiolate. ub.edu For example, 5-hydroxypentan-2-one can be treated with tosyl chloride in the presence of a base to form the corresponding tosylate. Subsequent reaction with sodium ethylthiolate would yield this compound.
Alternatively, the synthesis can begin with a halo-substituted pentanone. For example, 5-chloropentan-2-one can directly react with sodium ethylthiolate to produce the desired product via an Sₙ2 reaction. The choice of solvent and reaction conditions is crucial to optimize the yield and minimize side reactions.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 5-Hydroxypentan-2-one | 1. TsCl, Pyridine 2. NaSEt | This compound | Functional Group Interconversion |
| 5-Chloropentan-2-one | NaSEt | This compound | Nucleophilic Substitution |
Catalytic Approaches in this compound Synthesis
Catalytic methods offer efficient and selective routes for the synthesis of complex organic molecules, and they can be applied to the formation of this compound. eie.grsustech.edu.cngoogle.com These approaches often involve transition metals, organocatalysts, or enzymes to facilitate the desired transformations under milder conditions and with higher atom economy. eie.grsustech.edu.cngoogle.com
Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel-Catalyzed Reactions)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch Nickel-catalyzed reactions, in particular, have shown great utility in coupling alkyl electrophiles with various nucleophiles. ustc.edu.cn For the synthesis of this compound, a nickel catalyst could facilitate the coupling of a pentanone derivative bearing a leaving group with an ethylthio-containing reagent. ustc.edu.cn
For example, a Negishi-type coupling could be envisioned, where an organozinc reagent derived from an ethylthio-containing precursor is coupled with a halopentanone in the presence of a nickel or palladium catalyst. nih.gov These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligands for the metal center is critical for achieving high efficiency and selectivity. ustc.edu.cn
| Catalyst Type | Reactant 1 | Reactant 2 | Description |
| Nickel(0) Complex | 5-Halopentan-2-one | Ethylzinc Thiolate | Cross-coupling reaction to form the C-S bond. |
| Palladium(0) Complex | 5-Halopentan-2-one | Ethylthiol | Buchwald-Hartwig type amination analogue for C-S bond formation. ustc.edu.cn |
Organocatalytic Methods
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. google.comrsc.org While direct applications to the synthesis of this compound are not extensively documented, organocatalytic principles can be applied. For instance, an organocatalyst could be used to activate a pentenal derivative for conjugate addition of ethanethiol. The resulting thioether aldehyde could then be converted to the target ketone. Proline and its derivatives are well-known organocatalysts for such conjugate addition reactions. nih.gov
Biocatalytic Transformations
Biocatalysis employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. mdpi.comalmacgroup.comfrontiersin.org Enzymes such as oxidoreductases could potentially be used to selectively oxidize a precursor alcohol to the ketone functionality in 5-(ethylsulfanyl)pentan-2-ol. mdpi.com Alternatively, enzymes could be involved in the formation of the carbon-sulfur bond. While specific biocatalytic routes to this compound are not well-established, the broad substrate scope of some enzymes suggests this as a potential area for future development. mdpi.com
Stereoselective Synthesis Considerations
When a chiral center is desired in the molecule, for instance, at the carbon bearing the sulfur atom or another position on the pentane backbone, stereoselective synthesis methods become crucial. sustech.edu.cngoogle.commolport.com Asymmetric catalysis, whether through transition metals, organocatalysts, or enzymes, is the most efficient way to achieve high enantiomeric excess. sustech.edu.cngoogle.commolport.com
For example, a transition metal catalyst bearing a chiral ligand could be used in a cross-coupling reaction to create a stereogenic center. sustech.edu.cn Similarly, a chiral organocatalyst could be employed in a conjugate addition reaction to set a specific stereochemistry. nih.gov The development of stereoselective routes to sulfur-containing compounds is an active area of research, driven by the importance of chiral sulfur compounds in medicinal chemistry and materials science. sustech.edu.cn
| Method | Catalyst/Reagent | Outcome |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | Reduction of a double bond to create a chiral center. |
| Chiral Auxiliary | Evans Auxiliary | Diastereoselective alkylation to introduce the ethylthio group. |
| Enzymatic Resolution | Lipase | Kinetic resolution of a racemic precursor alcohol. |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential recycling. wikipedia.org While specific literature detailing the use of chiral auxiliaries for the synthesis of this compound is not prevalent, established methodologies for the asymmetric α-alkylation of ketones using chiral auxiliaries can be conceptually applied.
A common and well-documented approach involves the use of chiral oxazolidinones, as pioneered by Evans. nih.gov In a hypothetical application to this compound, one could envision a strategy starting from a precursor carboxylic acid derivative.
Hypothetical Synthetic Pathway:
Amide Formation: A suitable precursor, such as a protected 3-(ethylsulfanyl)propanoic acid, would first be coupled to a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidinone. This forms an N-acyl oxazolidinone.
Enolate Formation: The resulting chiral imide is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a stereochemically defined (Z)-enolate. The bulky chiral auxiliary effectively shields one face of the enolate.
Asymmetric Alkylation: The enolate is then reacted with an appropriate electrophile, such as methyl iodide, to introduce the methyl group at the α-position. The steric hindrance from the auxiliary directs the electrophile to the less hindered face, resulting in a diastereomerically enriched product.
Auxiliary Cleavage: The final step involves the hydrolytic or reductive cleavage of the chiral auxiliary to yield the desired chiral carboxylic acid derivative, which can then be converted to the target ketone, this compound, through standard organometallic addition (e.g., with methyl lithium or methylmagnesium bromide) followed by workup.
Another widely used class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org When reacted with a carboxylic acid, pseudoephedrine forms a chiral amide. Deprotonation at the α-carbon followed by alkylation proceeds with high diastereoselectivity, guided by the chiral scaffold. wikipedia.org The auxiliary can then be cleaved under mild acidic conditions to furnish the α-alkylated carboxylic acid, a precursor to the target ketone.
Asymmetric Catalysis for Related Scaffolds
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. bath.ac.uk For scaffolds related to this compound, particularly γ-thioether ketones, several catalytic asymmetric methods have been developed.
One powerful strategy is the catalytic asymmetric conjugate addition of thiols to α,β-unsaturated ketones. This reaction, often catalyzed by chiral metal complexes, establishes a new carbon-sulfur bond and a stereocenter simultaneously. For example, chiral lanthanum-sodium-tris(binaphthoxide) (LSB) complexes have been shown to catalyze the asymmetric addition of thiols to cyclic enones, affording chiral thioethers in good yields and enantiomeric ratios. beilstein-journals.org While this has been demonstrated on cyclic systems, the principle is applicable to acyclic substrates.
A significant advancement in the synthesis of chiral γ-thioether ketones has been the development of biocatalytic strategies. nih.gov Researchers have successfully employed ene-reductases (EREDs) to catalyze the enantioselective C-C bond formation between α-bromo ketones and vinyl sulfides, yielding chiral γ-thioether ketones. nih.govacs.org This biocatalytic approach is notable for its high enantioselectivity and operation under mild conditions. nih.gov Depending on the specific ene-reductase chosen, either enantiomer of the product can be accessed with moderate to excellent enantiomeric excess (ee). acs.org
Below is a table summarizing the results from a study on the biocatalytic synthesis of chiral γ-thioether ketones using various ene-reductases.
| Entry | Substrate 1 (α-Bromo Ketone) | Substrate 2 (Vinyl Sulfide) | Ene-Reductase (ERED) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | α-Bromoacetophenone | α-(Methylthio)styrene | GluER T36A | 46 (isolated yield) | 93 |
| 2 | Fluorinated α-bromoacetophenone | Fluorinated vinyl sulfide (B99878) | GluER T36A | up to 82 | >99.5 |
Data sourced from a study on biocatalytic synthesis of chiral γ-thioether ketones. acs.org
Mechanistic Investigations and Reaction Pathways of 5 Ethylsulfanyl Pentan 2 One
Reactivity of the Carbonyl Moiety
The carbonyl group (C=O) in 5-(Ethylsulfanyl)pentan-2-one is a key functional group that dictates a significant portion of its chemical behavior. The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ncert.nic.inlibretexts.orgallstudiesjournal.comsavemyexams.com The reactivity of this ketone is generally less than that of aldehydes, a common trait attributed to both steric hindrance from the two attached alkyl groups and the electron-donating effect of these groups, which slightly stabilizes the partial positive charge on the carbonyl carbon. ncert.nic.inallstudiesjournal.com
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of ketones like this compound. ncert.nic.inlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the carbon atom's hybridization to change from sp² to sp³ and forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is then typically protonated by a solvent or a weak acid to yield a neutral alcohol product. pressbooks.pub
The reaction can proceed via two main pathways depending on the nature of the nucleophile:
Attack by a strong nucleophile: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride reagents, attack the carbonyl carbon directly to form the alkoxide intermediate, which is subsequently protonated. pressbooks.pub
Attack by a weak nucleophile: Weaker nucleophiles, like water or alcohols, generally require an acid catalyst. The acid protonates the carbonyl oxygen first, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile. pressbooks.pub
A key aspect of nucleophilic addition to prochiral ketones like this compound is the potential for creating a new chiral center. Since the carbonyl group is planar, the nucleophile can attack from either face of the molecule with equal probability, often resulting in a racemic mixture of enantiomeric alcohol products, unless a chiral reagent or catalyst is employed. chemguide.co.uk
Enolate Chemistry and α-Functionalization
The presence of hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) confers acidity to these positions. ncert.nic.inlibretexts.org The α-hydrogens of this compound can be removed by a suitable base to form a nucleophilic enolate ion. libretexts.orgmasterorganicchemistry.comkhanacademy.org This enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom, though it typically reacts as a carbon nucleophile. libretexts.orgmasterorganicchemistry.comlibretexts.org
The formation and reaction of enolates are fundamental to the α-functionalization of ketones. bham.ac.uk This process allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position.
Key aspects of enolate formation and α-functionalization include:
Choice of Base: The selection of the base is critical. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible deprotonation, forming the "kinetic" enolate at the less substituted position if applicable. libretexts.orgmasterorganicchemistry.comlibretexts.org Weaker bases, such as alkoxides, are used in lower concentrations and establish an equilibrium, typically favoring the more stable, "thermodynamic" enolate. masterorganicchemistry.comlibretexts.orglibretexts.org
Alkylation: Enolates readily react with electrophiles like alkyl halides in an SN2 reaction to form a new C-C bond at the α-carbon. libretexts.orglibretexts.org This alkylation is a powerful tool for building more complex carbon skeletons. libretexts.org
Halogenation: In the presence of a base and halogens (Cl₂, Br₂, I₂), ketones can be halogenated at the α-position via an enolate intermediate. masterorganicchemistry.com
Other Functionalizations: More advanced methods allow for other types of α-functionalization. For instance, protocols for the α-benzoyloxylation of β-keto sulfides have been developed, providing access to highly functionalized products. rsc.org
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| Enolate Formation (Kinetic) | Lithium Diisopropylamide (LDA) in THF, -78°C | Less substituted enolate | Irreversible, fast, low temperature. libretexts.org |
| Enolate Formation (Thermodynamic) | NaOEt in EtOH | More substituted enolate | Reversible, equilibrium-controlled. masterorganicchemistry.com |
| α-Alkylation | 1. LDA; 2. R-X (Alkyl Halide) | α-Alkylated Ketone | Forms a new C-C bond; SN2 mechanism. libretexts.org |
| α-Halogenation (Basic) | NaOH, Br2 | α-Halogenated Ketone | Can lead to polyhalogenation. masterorganicchemistry.com |
Condensation Reactions
As an enolizable ketone, this compound can participate in base-catalyzed condensation reactions, most notably the aldol (B89426) condensation. wikipedia.orgsrmist.edu.in This reaction provides a powerful method for forming carbon-carbon bonds. wikipedia.orgsrmist.edu.in
In a typical aldol reaction, the enolate of one ketone molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ketone molecule. libretexts.org This results in the formation of a β-hydroxy ketone, also known as a ketol. ncert.nic.in Under more vigorous conditions (e.g., heating), this ketol can undergo dehydration (loss of a water molecule) to yield an α,β-unsaturated ketone. wikipedia.orgsrmist.edu.in
A "crossed" or "mixed" aldol condensation can occur between two different carbonyl compounds. wikipedia.org For a reaction involving this compound and another enolizable carbonyl compound, a mixture of up to four products could form, making it synthetically challenging unless specific strategies are employed. wikipedia.org A more controlled version is the Claisen-Schmidt condensation, where a ketone reacts with a non-enolizable aldehyde (often aromatic, like benzaldehyde). libretexts.orgsrmist.edu.in In this scenario, the ketone exclusively forms the enolate, which then adds to the aldehyde. libretexts.org
Additionally, mixed Claisen-like condensations between a ketone and an ester are possible, which result in the synthesis of β-diketones. uomustansiriyah.edu.iq
Reactivity of the Ethylsulfanyl Group
The sulfur atom in the ethylsulfanyl group is another reactive center in the molecule. The thioether functionality is known to undergo specific transformations, primarily oxidation and desulfurization, which allow for further modification of the molecular structure. jchemrev.combeilstein-journals.org
Oxidation Pathways to Sulfoxides and Sulfones
The sulfur atom of the thioether group in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. jchemrev.combeilstein-journals.org This transformation is significant as it alters the electronic properties and steric bulk of the side chain.
A variety of oxidizing agents can achieve this transformation. beilstein-journals.org Hydrogen peroxide is a commonly employed, environmentally friendly oxidant. beilstein-journals.org The degree of oxidation can often be controlled by the reaction conditions:
To Sulfoxide: Using a stoichiometric amount (one equivalent) of an oxidant like hydrogen peroxide, often at room temperature, can selectively yield the sulfoxide, 5-(Ethylsulfinyl)pentan-2-one. beilstein-journals.org
To Sulfone: Employing an excess of the oxidizing agent and/or higher temperatures typically leads to the full oxidation product, the sulfone, 5-(Ethylsulfonyl)pentan-2-one. beilstein-journals.org
Specialized catalytic systems, such as those involving Ti-containing zeolites, can also be used to facilitate these oxidations with hydrogen peroxide, sometimes offering enhanced selectivity. researchgate.netrsc.org For instance, some catalysts promote the oxidation of the thioether to the sulfone, while the uncatalyzed reaction might favor the sulfoxide. researchgate.netrsc.org
| Target Product | Typical Reagents | Reaction Conditions | Reference |
|---|---|---|---|
| 5-(Ethylsulfinyl)pentan-2-one (Sulfoxide) | H2O2 (1 equivalent) | Acetic acid, room temperature | beilstein-journals.org |
| 5-(Ethylsulfonyl)pentan-2-one (Sulfone) | H2O2 (excess) | Acetic acid, elevated temperature | beilstein-journals.org |
| Sulfoxide or Sulfone | H2O2 with Ti-zeolite catalyst | Varies with catalyst and substrate | researchgate.netrsc.org |
Desulfurization Reactions
The carbon-sulfur bond in the ethylsulfanyl group can be cleaved through desulfurization reactions. The most common and classic method for this transformation is the use of Raney nickel, a finely divided, porous nickel-aluminum alloy that is "activated" by leaching out the aluminum with sodium hydroxide (B78521). chem-station.commasterorganicchemistry.com
When this compound is treated with Raney nickel, the C-S bond is reductively cleaved and replaced with a C-H bond. This process would convert the molecule into pentan-2-one. This reaction is particularly useful for removing a sulfur-containing group that may have been used as a synthetic handle or directing group in a previous step. chem-station.commasterorganicchemistry.com While Raney nickel is highly effective, other desulfurization methods, including some metal-free options, have also been developed. nih.govcas.cn
Metal Coordination Chemistry (if acting as a ligand)
While specific studies on the metal coordination chemistry of this compound as a ligand are not documented, its potential to act as a ligand can be inferred from the general principles of coordination chemistry. The sulfur atom of the ethylsulfanyl group and the oxygen atom of the ketone group can both act as donor atoms, making the compound a potential bidentate ligand, forming a chelate ring with a metal center. beilstein-journals.orgncert.nic.in The stability and specificity of such metal-ligand complexes depend on the properties of both the metal ion and the chelating agent. nih.gov The formation of a five- or six-membered chelate ring is often favored. beilstein-journals.org The interaction of similar sulfur-containing ligands with metals like copper has been noted in the context of catalysis. researchgate.net The reversible nature of metal-ligand bonding is a key principle in many chemical and biological processes. nih.gov
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions, such as cyclization and rearrangements, are plausible pathways for this compound under appropriate conditions.
Intramolecular Cyclization: The carbon chain of this compound could potentially undergo intramolecular cyclization to form cyclic structures. The formation of five- and six-membered rings is generally favored in such reactions. masterorganicchemistry.com The regioselectivity of these cyclizations can be influenced by factors such as the stability of the transition state and the presence of substituents. libretexts.org For instance, acid-catalyzed intramolecular cyclization is a known method for synthesizing various heterocyclic compounds. nih.govfrontiersin.org The mechanism often involves the protonation of a functional group, followed by a nucleophilic attack from another part of the molecule. frontiersin.org
Rearrangement Pathways: Rearrangement reactions often occur under acidic or basic conditions and can lead to the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. libretexts.org Common rearrangements include the Pinacol, Beckmann, and Wolff rearrangements, each with distinct mechanisms and substrate requirements. libretexts.org For a molecule like this compound, rearrangements could be initiated at the ketone or sulfide (B99878) functionalities, potentially leading to a variety of isomeric products.
Kinetics and Thermodynamics of Key Transformations
The study of kinetics and thermodynamics provides insight into the rates and feasibility of chemical reactions involving this compound.
The rate of a chemical reaction can be defined as the change in concentration of a reactant or product over time. unizin.org Experimental methods to determine reaction rates often involve monitoring a change in a physical property, such as concentration, mass, or volume, as the reaction progresses. purdue.edusavemyexams.com The rate of reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. unizin.org
Table 1: General Methods for Determining Reaction Rates
| Method | Description |
| Average Rate | Calculated by dividing the change in concentration over a specific time interval by that time interval. purdue.edu |
| Instantaneous Rate | The rate at a particular moment in time, determined from the slope of a concentration versus time graph. unizin.orgpurdue.edu |
| Initial Rate | The instantaneous rate at the beginning of the reaction (t=0). purdue.edu |
The relationship between reaction rate and reactant concentrations is described by the rate law, which includes a rate constant (k) and the order of the reaction with respect to each reactant. unizin.orglamission.edu
Activation Energy: The activation energy (Ea) is the minimum energy required for a reaction to occur. fsu.edulibretexts.org It represents the energy barrier that reactants must overcome to form products. libretexts.org The Arrhenius equation relates the rate constant (k) to the activation energy and temperature:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. libretexts.org A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, allowing for the experimental determination of the activation energy. fsu.edu Generally, a lower activation energy corresponds to a faster reaction rate. libretexts.org
Reaction Coordinate Analysis: A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. dtic.milarxiv.org It is often a combination of bond distances and angles that change during the transformation. dtic.mil By mapping the potential energy of the system as a function of the reaction coordinate, a reaction energy profile can be constructed. This profile shows the energy of the reactants, products, transition state, and any intermediates. arxiv.org The transition state is the point of highest energy along the reaction coordinate and is crucial for understanding the reaction mechanism and kinetics. dtic.milaps.org Identifying the correct reaction coordinate is essential for accurately describing the transformation. arxiv.orgfu-berlin.de
Advanced Spectroscopic and Structural Elucidation of 5 Ethylsulfanyl Pentan 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and infer the three-dimensional arrangement of the molecule.
Advanced 1D NMR Techniques (e.g., DEPT, NOE)
One-dimensional NMR techniques provide fundamental information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C.
The predicted ¹H NMR spectrum of 5-(Ethylsulfanyl)pentan-2-one would display distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups, such as the carbonyl and the sulfur atom.
Predicted ¹H NMR Data for this compound
| Label | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-a | 1 | ~2.15 | Singlet (s) | 3H |
| H-b | 3 | ~2.75 | Triplet (t) | 2H |
| H-c | 4 | ~1.90 | Quintet (p) | 2H |
| H-d | 5 | ~2.55 | Triplet (t) | 2H |
| H-e | 1' | ~2.50 | Quartet (q) | 2H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.
Predicted ¹³C NMR and DEPT-135 Data for this compound
| Label | Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|---|
| C-1 | 1 | ~30 | Positive (CH₃) |
| C-2 | 2 | ~208 | Absent (C=O) |
| C-3 | 3 | ~43 | Negative (CH₂) |
| C-4 | 4 | ~25 | Negative (CH₂) |
| C-5 | 5 | ~31 | Negative (CH₂) |
| C-1' | 1' | ~26 | Negative (CH₂) |
The Nuclear Overhauser Effect (NOE) is a powerful technique for probing spatial relationships between nuclei. In 1D NOE difference experiments, irradiation of a specific proton resonance enhances the signals of other protons that are close in space (typically <5 Å). For a flexible molecule like this compound, NOE can provide insights into its preferred solution-state conformation.
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysis and Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular structure by correlating different nuclei through bonds or space. sdsu.eduyoutube.com
COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net Off-diagonal cross-peaks connect protons that are coupled, typically over two or three bonds. For this compound, COSY would establish the connectivity within the pentanone and ethyl chains.
Predicted Key COSY Correlations
| Correlated Protons |
|---|
| H-b (pos. 3) ↔ H-c (pos. 4) |
| H-c (pos. 4) ↔ H-d (pos. 5) |
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-heteroatom pairs, most commonly ¹H and ¹³C. github.iolibretexts.org Each cross-peak in the HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of carbons that bear protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2- and 3-bond) couplings between protons and carbons. libretexts.orgnih.gov This is vital for connecting different spin systems and identifying quaternary carbons. For example, a correlation from the methyl protons at position 1 (H-a) to the carbonyl carbon (C-2) would confirm the placement of the ketone.
Predicted Key HMBC Correlations
| Proton (¹H) | Correlated Carbons (¹³C) |
|---|---|
| H-a (pos. 1) | C-2, C-3 |
| H-b (pos. 3) | C-1, C-2, C-4, C-5 |
NOESY (Nuclear Overhauser Effect SpectroscopY): Similar to the 1D NOE experiment, NOESY is a 2D technique that maps all through-space correlations simultaneously, providing a comprehensive picture of the molecule's spatial structure and conformation.
Dynamic NMR Studies
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or tautomerism. researchgate.netnih.gov For a flexible molecule like this compound, variable-temperature (VT) NMR studies could reveal information about the energy barriers to bond rotation, particularly around the C-C and C-S single bonds. rsc.org At low temperatures, distinct signals for different conformers might be observed, which coalesce into averaged signals as the temperature is raised and the rate of interconversion increases. iaea.org
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry provides the exact mass of a molecule and its fragments, allowing for the determination of elemental compositions. nih.gov For this compound (C₇H₁₄OS), the presence of sulfur is readily identified by a characteristic isotopic pattern, specifically the M+2 peak at approximately 4.2% of the abundance of the molecular ion peak, which arises from the natural abundance of the ³⁴S isotope. libretexts.orgwhitman.edu
The fragmentation patterns observed in the mass spectrum are highly characteristic of the molecule's structure. libretexts.orgchemguide.co.uk Key fragmentation pathways for this compound would include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or an ethylthiopropyl radical (•CH₂CH₂CH₂SC₂H₅).
McLafferty Rearrangement: A characteristic fragmentation of ketones involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this case, it would lead to the loss of propene.
Cleavage at the C-S bond: Fragmentation can occur at the bonds adjacent to the sulfur atom, leading to the loss of an ethyl radical (•C₂H₅) or the formation of an ethylthio cation ([C₂H₅S]⁺).
Predicted HRMS Fragments for this compound
| m/z (Nominal) | Predicted Exact Mass | Possible Formula | Proposed Fragmentation Pathway |
|---|---|---|---|
| 146 | 146.0816 | [C₇H₁₄OS]⁺ | Molecular Ion (M⁺) |
| 131 | 131.0581 | [C₆H₁₁OS]⁺ | M⁺ - •CH₃ (Alpha-cleavage) |
| 87 | 87.0449 | [C₄H₇O]⁺ | Cleavage of C4-C5 bond |
| 74 | 74.0241 | [C₃H₆S]⁺ | Cleavage of C-S bond with H-rearrangement |
| 61 | 61.0112 | [C₂H₅S]⁺ | Cleavage of C5-S bond |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Mechanistic Insights
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structures. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 146.0816) is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. nih.gov This process allows for the direct observation of the fragmentation pathways, providing definitive evidence for the connectivity of the atoms within the molecule and confirming the interpretations made from the initial HRMS spectrum.
Ion Mobility Mass Spectrometry for Isomer Differentiation
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, distinguishing ions based not only on their mass-to-charge ratio but also on their size, shape, and charge state as they drift through a gas-filled cell under the influence of an electric field. nih.govnih.govmdpi.com This technique is exceptionally useful for separating and identifying isomers, which have identical masses and often similar fragmentation patterns. frontiersin.orgunc.edu
For example, IM-MS could readily differentiate this compound from its structural isomer, 1-(Ethylsulfanyl)pentan-2-one. Although both compounds have the same exact mass, their different structures would result in distinct three-dimensional shapes. The more compact isomer would experience fewer collisions with the drift gas and travel faster through the mobility cell, resulting in a shorter drift time and a different collision cross-section (CCS) value compared to the more elongated isomer. This allows for their unambiguous identification even when they co-exist in a complex mixture.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(Ethylsulfanyl)pentan-2-one |
| 5-(Propylsulfanyl)butan-2-one |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and investigating the conformational landscape of this compound. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint.
The key functional groups in this compound are the carbonyl group (C=O) of the ketone and the thioether linkage (C-S-C). The analysis of their characteristic vibrations, along with those of the hydrocarbon backbone, allows for a comprehensive structural assessment.
Functional Group Analysis:
Carbonyl (C=O) Stretching: The most prominent feature in the infrared spectrum is the strong absorption band corresponding to the C=O stretching vibration, which is expected to appear in the range of 1700-1725 cm⁻¹. For a similar compound, pentan-2-one, this peak is observed around 1717 cm⁻¹. This band is also typically observable in the Raman spectrum, though its intensity can vary.
C-S Stretching: The thioether group gives rise to C-S stretching vibrations, which are generally weak in the IR spectrum but can produce more intense signals in the Raman spectrum. These vibrations are typically found in the 600-800 cm⁻¹ region.
C-H Stretching and Bending: The aliphatic C-H stretching vibrations from the ethyl and pentan groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C=O Stretch | Ketone | 1700 - 1725 | Strong | Medium-Weak |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Medium-Strong | Strong |
| C-H Bend | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium | Medium |
| C-C Stretch | Alkane | 1000 - 1250 | Medium-Weak | Medium-Weak |
| C-S Stretch | Thioether | 600 - 800 | Weak | Medium-Strong |
Conformational Studies:
Vibrational spectroscopy is highly sensitive to the molecule's conformation. For a flexible molecule like this compound, multiple rotational isomers (conformers) may coexist at room temperature. Each conformer can have a slightly different vibrational spectrum. The "fingerprint region" of the spectrum (below 1500 cm⁻¹) is particularly sensitive to these subtle structural differences. By analyzing the spectra at different temperatures or by comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insight into the most stable conformations and the energy differences between them.
X-ray Crystallography of Co-Crystallized Derivatives or Adducts
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining a suitable single crystal of the liquid this compound itself can be challenging, this technique can be applied to its solid derivatives or to co-crystals and adducts formed with other molecules.
Should a suitable crystalline sample be prepared, X-ray diffraction analysis would yield a detailed electron density map of the molecule. From this map, a structural model can be built, providing invaluable information, including:
Precise Bond Lengths and Angles: Unambiguous determination of the distances between atoms (e.g., C=O, C-S, C-C, C-H) and the angles between chemical bonds.
Solid-State Conformation: The exact dihedral angles along the carbon backbone and around the C-S bonds, revealing the preferred molecular shape adopted within the crystal lattice.
Intermolecular Interactions: Identification of how molecules pack together in the crystal, revealing non-covalent interactions such as van der Waals forces or weak hydrogen bonds that govern the crystal structure.
Stereochemistry: In the case of chiral derivatives, crystallography can provide an unambiguous determination of the absolute configuration.
For thioether-containing compounds, crystallographic studies can elucidate the geometry around the sulfur atom and how the lone pairs on the sulfur influence molecular packing. The resulting structural data serves as a crucial benchmark for validating and refining computational models and for understanding structure-property relationships.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exceptionally powerful for the stereochemical analysis of chiral compounds.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical experiments like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).
However, these techniques would become indispensable for the analysis of chiral derivatives of this compound. If a stereocenter were introduced, for instance, by substitution on the pentanone chain, two non-superimposable mirror images (enantiomers) would exist.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region, corresponding to electronic transitions. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. It provides a wealth of stereochemical information across a wide range of fundamental vibrations.
For a chiral derivative of this compound, comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations would allow for the unambiguous assignment of its absolute configuration (R or S). This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis, particularly for chiral sulfur-containing molecules where the sulfur atom can be part of the chromophore system influencing the chiroptical response.
Computational and Theoretical Studies on 5 Ethylsulfanyl Pentan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics to model molecules and their interactions.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while often maintaining high accuracy. mdpi.com
DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and electronic properties.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods solve the Schrödinger equation and can achieve very high accuracy, making them a "gold standard" in computational chemistry, though they are typically more computationally expensive than DFT.
Conformational Analysis and Energy Minima Determination
Molecules with rotatable single bonds can exist in various three-dimensional arrangements called conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable structures, known as energy minima. By systematically rotating bonds and calculating the potential energy at each step, researchers can map out the potential energy surface of a molecule and locate its preferred shapes.
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules.
Conformational Dynamics in Solution
In a solvent, molecules are not static but are constantly moving and changing their shape. MD simulations can model these conformational dynamics in solution, showing how a molecule explores different conformations and how its flexibility is influenced by its environment. This is crucial for understanding biological processes and chemical reactions that occur in a liquid phase.
Solvent Effects on Reactivity
In-depth Remain Largely Unexplored
Following a comprehensive review of publicly available scientific literature, it has been determined that detailed computational and theoretical studies focusing specifically on the reaction mechanisms and spectroscopic parameters of the chemical compound 5-(Ethylsulfanyl)pentan-2-one are not available. The stringent requirements for in-depth, scientifically validated data on this particular molecule, as outlined for this article, could not be met.
While general computational methodologies for studying reaction mechanisms and predicting spectroscopic properties of ketones and sulfur-containing organic compounds are well-established, specific applications of these methods to this compound have not been published. The scientific community has explored similar molecules; for instance, theoretical studies on the gas-phase elimination reactions of 2-pentanone have been conducted using Density Functional Theory (DFT) to characterize transition states and map reaction coordinates. Likewise, computational spectroscopy is a robust field, providing tools for predicting parameters for a wide array of molecules. However, the direct application of these computational tools to this compound and the subsequent publication of these findings appear to be absent from the current body of scientific literature.
Therefore, the creation of a detailed article with specific research findings, data tables, and in-depth analysis for the requested topics is not possible at this time. The absence of dedicated research on this compound prevents a scientifically accurate and thorough discussion of its computational and theoretical chemistry as specified.
Chemical Applications and Derivatization of 5 Ethylsulfanyl Pentan 2 One
Role as a Synthetic Building Block
As a synthetic intermediate, 5-(Ethylsulfanyl)pentan-2-one offers two distinct points for chemical modification. asischem.comfrontierspecialtychemicals.comlifechemicals.com The presence of both a nucleophilic sulfur atom and an electrophilic carbonyl carbon, along with adjacent acidic protons, provides a rich landscape for chemical transformations.
Precursor in Complex Organic Synthesis
The utility of this compound in complex organic synthesis stems from the ability to leverage its dual functionality. The ketone group can participate in a wide array of classic carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensations, Wittig reactions, or Grignard additions to elaborate the carbon skeleton.
The thioether linkage can be carried through multiple synthetic steps as a stable functional group or it can be oxidized to a sulfoxide (B87167) or sulfone. researchgate.netresearchgate.netrsc.org These oxidized forms, particularly the γ-keto sulfone, are valuable intermediates in their own right. The sulfone group can act as an effective leaving group or participate in Julia-Kocienski olefination reactions, providing a pathway to complex alkenes. This strategic oxidation significantly broadens the synthetic potential of the original scaffold.
Below is a table summarizing potential synthetic transformations for building complex molecules from this precursor.
| Reaction Type | Reagent/Catalyst | Resulting Moiety | Application in Complex Synthesis |
| Wittig Reaction | Ph₃P=CHR | Alkene | Carbon chain extension, introduction of double bonds |
| Aldol Condensation | LDA, R-CHO | β-Hydroxy ketone | Formation of polyketide-like structures |
| Grignard Addition | R-MgBr | Tertiary alcohol | Introduction of alkyl/aryl groups |
| Oxidation of Sulfide (B99878) | m-CPBA, H₂O₂ | Sulfoxide, Sulfone | Activation for elimination or further coupling reactions researchgate.netresearchgate.net |
| Reductive Amination | NH₃, NaBH₃CN | Amine | Introduction of nitrogen for alkaloid or peptide synthesis |
Starting Material for Heterocyclic Compounds
The 1,4-relationship between the carbonyl group and the sulfur atom in this compound makes it a potential precursor for the synthesis of five-membered heterocyclic compounds. globalscientificjournal.com While direct cyclization is not common, modification of the structure can readily lead to intermediates suitable for heterocycle formation.
For example, oxidation of the thioether to a sulfone, followed by strategic functionalization, could set the stage for creating substituted thiophenes. More directly, the ketone can be converted into other functional groups to facilitate cyclization. One of the most well-known methods for synthesizing five-membered heterocycles is the Paal-Knorr synthesis, which typically starts from a 1,4-dicarbonyl compound. While this compound is not a 1,4-dicarbonyl, it can be envisioned as a synthon for such structures.
Potential routes to heterocyclic systems are outlined below:
| Target Heterocycle | Required Intermediate from Precursor | Synthetic Strategy |
| Substituted Thiophene | 1,4-Diketone or γ-keto sulfone | Paal-Knorr synthesis with Lawesson's reagent or other sulfur sources. globalscientificjournal.com |
| Substituted Pyrrole | 1,4-Diketone | Paal-Knorr synthesis with a primary amine or ammonia. |
| Substituted Furan | 1,4-Diketone | Paal-Knorr synthesis under acidic dehydration conditions. |
| Thiazolidinone Derivatives | Modified ketone | Condensation reactions involving the ketone with amino-thiol compounds. nih.gov |
Derivatization for Novel Chemical Entities
Derivatization is a key strategy for modifying the physicochemical properties of a molecule to create new chemical entities with unique characteristics. libretexts.org The scaffold of this compound allows for targeted modifications at its two primary functional groups.
Synthesis of Analogs with Modified Sulfanyl (B85325) or Ketone Moieties
The independent reactivity of the sulfanyl and ketone groups allows for the selective synthesis of a wide range of analogs.
Ketone Moiety Modification: The carbonyl group can be transformed into various other functional groups.
Reduction: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) converts the ketone into a secondary alcohol, 5-(Ethylsulfanyl)pentan-2-ol.
Oximation/Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields the corresponding oxime or hydrazone, introducing additional nitrogen atoms.
Alkylation: α-alkylation can be achieved by forming an enolate with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide.
Sulfanyl Moiety Modification: The thioether is susceptible to oxidation, providing access to sulfoxide and sulfone analogs.
Oxidation to Sulfoxide: Controlled oxidation, often with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), yields 5-(Ethylsulfinyl)pentan-2-one.
Oxidation to Sulfone: Using an excess of the oxidizing agent leads to the formation of 5-(Ethylsulfonyl)pentan-2-one. researchgate.netresearchgate.net These sulfone derivatives are particularly interesting due to their increased polarity and hydrogen bond accepting capabilities.
Formation of Macrocyclic Structures Incorporating the Scaffold
The linear structure of this compound can be used as a component in the synthesis of macrocycles. nih.govnih.govjcu.edu.au This typically requires the introduction of a second reactive group at the opposite end of the molecule to enable a ring-closing reaction. For example, a terminal functional group could be introduced on the ethyl group of the thioether moiety.
One potential strategy involves a ring-closing metathesis (RCM) reaction. This would require introducing terminal alkene functionalities at both ends of a derivatized scaffold. Another approach is through intramolecular nucleophilic substitution, where one end of the molecule is modified to be an electrophile and the other a nucleophile. Thioether macrocyclization is a known strategy in peptide and peptidomimetic chemistry, often involving the reaction of a thiol with an electrophilic group. rsc.org A bifunctionalized derivative of this compound could participate in similar intermolecular reactions with a linker molecule to form a large ring. nih.gov
Applications in Catalysis
Thioether-containing compounds can serve as effective ligands for transition metal catalysis. researchgate.net The sulfur atom has lone pairs of electrons that can coordinate to a metal center. When combined with another donor atom, it can form a chelating ligand, which often enhances the stability and catalytic activity of the metal complex.
In the case of this compound, the oxygen atom of the ketone can also act as a donor, allowing the molecule to function as a bidentate S,O-ligand. Such ligands can coordinate with metals like palladium, nickel, or rhodium. acs.org These complexes could potentially be used in various catalytic transformations, including cross-coupling reactions, hydrogenations, or hydroformylations. The alkyl nature of the backbone provides flexibility, which can be tuned to influence the catalytic pocket of the metal center.
Furthermore, modern catalytic methods include the decarbonylative coupling of thioesters to form thioethers, highlighting the dynamic role of sulfur-containing functional groups in catalysis. acs.orgwikipedia.org While this compound itself is a product, its structural motifs are relevant to catalytic cycles involving C-S bond formation and cleavage. researchgate.net
Chiral Ligand Precursor Development
The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Ketones are versatile precursors for a wide array of chiral ligands. The carbonyl group of this compound can be chemically modified to introduce chirality, while the thioether group can serve as a coordinating site for metal catalysts.
One common strategy for converting ketones into chiral ligands involves their reaction with chiral amines or alcohols to form chiral imines or ketals, respectively. For instance, the condensation of this compound with a chiral amino alcohol could yield a tridentate ligand, with the nitrogen, the oxygen from the amino alcohol, and the sulfur from the thioether acting as coordination points. The stereochemistry of the final ligand would be directed by the chiral auxiliary used.
Another approach involves the asymmetric reduction of the ketone to a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral hydroxyl group, in concert with the thioether sulfur, could then be part of a bidentate ligand system. Further derivatization of the hydroxyl group could also lead to the synthesis of a broader range of chiral ligands.
Table 1: Hypothetical Chiral Ligands Derived from this compound
| Ligand Structure | Precursor Moiety | Potential Metal Coordination | Potential Catalytic Application |
| Chiral imine formed with (R)-2-amino-2-phenylethanol | Ketone | N, O, S | Asymmetric allylic alkylation |
| (R)-5-(Ethylsulfanyl)pentan-2-ol | Ketone (via asymmetric reduction) | O, S | Enantioselective hydrosilylation of ketones |
| Chiral phosphine (B1218219) ligand from derivatized (R)-5-(Ethylsulfanyl)pentan-2-ol | Ketone | P, S | Asymmetric hydrogenation of olefins |
Organocatalytic Activity Studies
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Bifunctional molecules, containing both a Lewis basic site and a Brønsted acidic site, are particularly effective organocatalysts. The ketone and thioether functionalities in this compound offer the potential for it to act as a bifunctional catalyst or to be a precursor for one.
For instance, the ketone could be derivatized to incorporate an amine or a thiourea (B124793) group, creating a molecule with hydrogen-bonding capabilities alongside the Lewis basic thioether. Such catalysts could be effective in promoting reactions like Michael additions or aldol reactions. nih.govacs.orgresearchgate.net The thioether itself can act as a Lewis base to activate substrates.
Material Science Applications
The properties of this compound also suggest its potential use in the field of material science, particularly in the synthesis of functional polymers.
Monomer or Polymerization Initiator
The ketone and thioether groups of this compound could be leveraged for its use as a monomer in polymerization reactions. For example, the ketone could undergo condensation polymerization with diamines to form polyimines. The thioether group would then be a repeating unit in the polymer backbone, potentially imparting specific properties such as metal coordination or redox activity.
Alternatively, this compound could be modified to act as a polymerization initiator. For instance, the carbon alpha to the ketone could be functionalized with a group capable of initiating radical or other types of polymerization. The resulting polymer chains would then have a thioether group at one end, allowing for post-polymerization modification or for the polymer to be grafted onto surfaces. While specific examples for this molecule are lacking, the general principles of initiator design are well-established. tcichemicals.com
Component in Advanced Functional Materials (e.g., conductive polymers, sensors)
The sulfur atom in the thioether group of this compound makes it a candidate for incorporation into advanced functional materials. Thioethers are known to have an affinity for certain metal surfaces, which could be exploited in the development of sensors. A polymer incorporating this compound as a monomer could be used as a coating for a quartz crystal microbalance (QCM) sensor, where the thioether groups could selectively bind to target analytes. scispace.com
Furthermore, thioethers can be oxidized to sulfoxides and sulfones, which alters their electronic properties. This redox activity could be utilized in the design of electroactive polymers. While not a conductive polymer itself, incorporating this compound into a conductive polymer backbone, such as polythiophene or polypyrrole, could modulate the electronic properties of the resulting material. ekb.egmdpi.com This could lead to applications in areas such as organic electronics or battery materials.
Table 2: Potential Material Science Applications of this compound Derivatives
| Application Area | Role of this compound Derivative | Potential Functionality |
| Polymer Synthesis | Difunctional monomer in condensation polymerization | Introduction of thioether linkages into the polymer backbone for metal coordination. |
| Functionalized polymerization initiator | End-functionalized polymers for surface grafting or block copolymer synthesis. | |
| Sensors | Component of a polymer coating for a QCM sensor | Selective binding of heavy metal ions or other analytes via the thioether group. |
| Conductive Polymers | Co-monomer in the synthesis of conductive polymers | Modulation of electronic properties and processability of the final material. |
Environmental Transformation Pathways of 5 Ethylsulfanyl Pentan 2 One Chemical Focus
Photochemical Degradation Pathways
Photochemical degradation involves the breakdown of chemical compounds by light. This can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.
Direct photolysis occurs when a chemical absorbs sunlight, leading to its transformation into an excited state. frontiersin.org This excited molecule can then undergo various reactions, such as homolysis (cleavage of a bond to form two radicals), heterolysis (cleavage of a bond to form a cation and an anion), or photoionization. frontiersin.orgtbzmed.ac.ir For a compound to undergo direct photolysis, its UV-visible absorption spectrum must overlap with the solar spectrum at the Earth's surface (wavelengths greater than 290 nm). nih.gov
Norrish Type I: Involves the homolytic cleavage of the bond adjacent to the carbonyl group, forming two radical fragments.
Norrish Type II: Involves intramolecular hydrogen abstraction by the excited carbonyl group, typically from the gamma-carbon, leading to the formation of a biradical that can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative.
The efficiency of these reactions depends on the molecular structure and the presence of other functional groups. The sulfide (B99878) group in 5-(Ethylsulfanyl)pentan-2-one could also influence its photochemical behavior.
Indirect photodegradation is often a more significant pathway for the environmental breakdown of organic compounds. nih.gov This process involves reactions with photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited states of dissolved organic matter (*DOM). nih.gov
Hydroxyl Radical (•OH) Reactions: Hydroxyl radicals are highly reactive and non-selective oxidants that play a crucial role in the degradation of many organic pollutants in both the atmosphere and sunlit surface waters. nih.gove3s-conferences.org They are formed in the environment through various pathways, including the photolysis of nitrate (B79036) and dissolved organic matter.
The reaction of •OH with this compound is expected to be a primary degradation pathway. Based on the structure of the compound, several reaction sites are possible:
Hydrogen abstraction: •OH can abstract hydrogen atoms from the various C-H bonds in the pentan-2-one backbone and the ethyl group.
Reaction with the sulfur atom: The sulfur atom in the thioether group is susceptible to attack by •OH radicals, which can lead to the formation of sulfoxides and other oxidized sulfur species. scispace.com
The rate constant for the reaction of OH radicals with a similar compound, 5-hydroxy-2-pentanone, was measured to be (1.6 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. researchgate.net This suggests that the reaction of •OH with this compound is likely to be rapid.
Table 1: Potential Reactive Species in Indirect Photodegradation
| Reactive Species | Typical Environmental Source | Potential Reaction with this compound |
|---|---|---|
| Hydroxyl Radical (•OH) | Photolysis of nitrates, dissolved organic matter | Hydrogen abstraction, addition to the sulfur atom |
| Singlet Oxygen (¹O₂) | Photosensitization by dissolved organic matter | Oxidation of the sulfide group |
| Excited Dissolved Organic Matter (*DOM) | Sunlight absorption by DOM | Energy transfer, electron transfer |
Abiotic Hydrolysis Mechanisms
Abiotic hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature.
For this compound, the primary functional groups to consider for hydrolysis are the ketone and the thioether (ethylsulfanyl) group.
Ketone Group: Ketones are generally resistant to hydrolysis under neutral pH conditions. The reaction can be catalyzed by acids or bases, but it is typically a slow process for simple ketones.
Thioether Group: Thioethers (sulfides) are generally stable to hydrolysis. However, under strongly acidic or basic conditions, cleavage of the C-S bond can occur, although this is not a common environmental degradation pathway. For instance, the methylthio group in the herbicide terbutryn (B1682747) is reported to be hydrolyzed in the presence of strong acids or alkalis. nih.gov
Given the relative stability of both the ketone and thioether functional groups to hydrolysis under typical environmental pH conditions (pH 5-9), abiotic hydrolysis is not expected to be a significant degradation pathway for this compound. uva.nl
Oxidation in Aqueous and Atmospheric Environments (Chemical Aspects)
Oxidation is a key transformation process for many organic compounds in the environment. In addition to indirect photodegradation by hydroxyl radicals, other oxidants can contribute to the degradation of this compound.
Aqueous Environments: In aqueous systems, besides •OH, other oxidants such as ozone (O₃) and nitrate radicals (NO₃•) can be present, although their concentrations are generally lower than in the atmosphere. The sulfide moiety of this compound is susceptible to oxidation, potentially leading to the formation of the corresponding sulfoxide (B87167) and sulfone. nih.gov The oxidation of alcohols to ketones is a common reaction, and while this compound is already a ketone, further oxidation of the alkyl chain is possible, though likely to be slower than oxidation at the sulfur atom. weebly.comnih.govlibretexts.orgpearson.comchemguide.co.uk
Atmospheric Environments: In the atmosphere, volatile organic compounds (VOCs) are primarily removed by reaction with •OH radicals, O₃, and NO₃• radicals. copernicus.org The atmospheric persistence of a VOC is determined by its reaction rates with these oxidants. copernicus.org
Reaction with •OH radicals: As discussed in section 7.1.2, this is expected to be a major atmospheric removal process.
Reaction with O₃: The reaction of ozone with saturated ketones and thioethers is generally slow.
Reaction with NO₃• radicals: Nitrate radicals can be an important oxidant during nighttime. They react with thioethers, and this could be a relevant degradation pathway for this compound in the atmosphere.
Interaction with Mineral Surfaces and Sorption Studies (Chemical Aspects)
The interaction of organic compounds with mineral surfaces in soil and sediment can significantly influence their fate and transport. uni-jena.de Sorption, the process of a chemical binding to a solid surface, can affect a compound's bioavailability, mobility, and susceptibility to other degradation processes. mdpi.com
The sorption of this compound to mineral surfaces will be influenced by its chemical properties and the nature of the mineral surface.
Hydrogen Bonding: The carbonyl oxygen of the ketone group can act as a hydrogen bond acceptor, interacting with hydroxyl groups on the surfaces of clay minerals and metal oxides. nih.gov
Van der Waals Forces: The nonpolar alkyl chain of the molecule can interact with mineral surfaces through weaker van der Waals forces.
Cation Exchange: This mechanism is unlikely to be significant for a neutral molecule like this compound.
The extent of sorption will depend on factors such as soil organic matter content, clay content, pH, and the ionic strength of the soil solution. mdpi.com Minerals with high surface areas, such as clays (B1170129) and metal oxides (e.g., goethite, hematite, alumina), are expected to be effective sorbents. nih.govmdpi.com The interaction with mineral surfaces can also potentially catalyze degradation reactions, such as hydrolysis or oxidation. unito.itnih.gov
Table 2: Potential Interactions with Mineral Surfaces
| Interaction Type | Functional Group Involved | Relevant Mineral Components |
|---|---|---|
| Hydrogen Bonding | Carbonyl group (C=O) | Surface hydroxyl groups (on clays, metal oxides) |
| Van der Waals Forces | Alkyl chain | Siloxane surfaces of clays, organic matter |
| Lewis Acid-Base Interaction | Carbonyl oxygen, Sulfur atom | Metal cations on mineral surfaces |
Chemical Persistence and Transformation Kinetics in Non-Biological Systems
The chemical persistence of this compound in the environment is a function of the rates of all relevant abiotic degradation processes. rsc.orgacs.org Based on the analysis of its functional groups, the most significant abiotic degradation pathways are likely to be direct and indirect photolysis, and oxidation, particularly by hydroxyl radicals.
Photolysis: The half-life due to photolysis will depend on the quantum yield of the reaction and the intensity of sunlight.
Reaction with •OH: The atmospheric half-life with respect to reaction with •OH can be estimated using the rate constant for the reaction and the average atmospheric concentration of •OH radicals.
Hydrolysis: As hydrolysis is expected to be slow, the half-life for this process is likely to be long.
Without specific experimental data for this compound, it is difficult to provide precise quantitative values for its persistence. However, based on the reactivity of its functional groups, it is expected to be moderately persistent in the absence of sunlight and significant concentrations of oxidants. In sunlit environments, photochemical degradation is likely to be the dominant removal process.
Analytical Techniques for Comprehensive Characterization of 5 Ethylsulfanyl Pentan 2 One
Chromatographic Separation Methods
Chromatography is the cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a molecule like 5-(Ethylsulfanyl)pentan-2-one, both gas and liquid chromatography play pivotal roles.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of this compound.
Impurity Profiling: The manufacturing process of this compound can result in various impurities, including starting materials, by-products, and degradation products. Advanced GC, particularly with high-resolution capillary columns, can effectively separate these impurities from the main compound. The choice of the stationary phase is critical; a mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often effective for separating ketones and sulfur-containing compounds. Temperature programming, where the column temperature is gradually increased, allows for the elution of a wide range of compounds with varying boiling points.
Quantitative Analysis: For quantitative analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity and wide linear range for organic compounds. By creating a calibration curve with standards of known concentration, the precise amount of this compound in a sample can be determined. The internal standard method is often preferred to improve accuracy and precision by correcting for variations in injection volume and detector response.
Table 1: Hypothetical GC-FID Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
High-performance liquid chromatography is indispensable for the analysis of less volatile compounds and for monitoring the progress of chemical reactions in real-time.
Reaction Monitoring: The synthesis of this compound, for instance, via the Michael addition of ethanethiol (B150549) to pent-3-en-2-one, can be effectively monitored using HPLC. Small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the HPLC system. A reversed-phase C18 column is typically suitable for separating the polar reactants and the less polar product. An isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the separation and quantification of the starting materials and the product over time. This data is invaluable for optimizing reaction conditions.
Product Isolation: Preparative HPLC can be employed to isolate and purify this compound from the reaction mixture. By using a larger column and a higher flow rate, significant quantities of the pure compound can be collected for further studies.
Table 2: Illustrative HPLC-UV Parameters for Reaction Monitoring of this compound Synthesis
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Since this compound possesses a chiral center at the carbon bearing the sulfur atom, it can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. wikipedia.org
Specialized chiral stationary phases (CSPs) are used for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of a wide range of chiral compounds, including those containing sulfur. longdom.org The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase. Both normal-phase (using hexane/isopropanol as the mobile phase) and reversed-phase (using water/acetonitrile) methods can be developed. The determination of the enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.
Hyphenated Techniques
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for the in-depth characterization of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.netmdpi.comnih.gov
Trace Analysis: The high sensitivity of GC-MS allows for the detection of trace-level impurities in a sample of this compound that may not be detectable by GC-FID. This is particularly important for quality control in applications where high purity is required.
Volatile Product Identification: In the event of side reactions or degradation, GC-MS can be used to identify unknown volatile products. The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that can be compared to spectral libraries for identification. The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the loss of the ethylthio group and other fragmentation patterns of the pentanone backbone.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 146 | Molecular Ion [M]+ |
| 103 | [M - C3H7]+ |
| 85 | [M - SC2H5]+ |
| 61 | [C2H5S]+ |
| 43 | [C3H7]+ |
For non-volatile derivatives or reaction products of this compound, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice.
For instance, if this compound is derivatized to improve its chromatographic properties or to introduce a specific functionality, LC-MS can be used to analyze the resulting non-volatile product. Electrospray ionization (ESI) is a common ionization technique for LC-MS that is suitable for a wide range of polar and non-polar compounds. The mass spectrometer provides molecular weight information and, through tandem mass spectrometry (MS/MS), structural information about the derivative. This is particularly useful in metabolism studies where the compound might be converted to more polar, non-volatile metabolites. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would produce less volatile derivatives readily amenable to LC-MS analysis. springernature.com
Electrochemical Methods for Detection and Quantification
While specific electrochemical methods for the detection and quantification of this compound are not extensively detailed in the current body of scientific literature, the electrochemical behavior of its core functional groups—the ketone and the thioether—allows for the extrapolation of suitable analytical techniques. The presence of a sulfur atom in the molecule makes it amenable to electrochemical sensing, as organic sulfur compounds are known to be electrochemically active. mdpi.comwku.edu
Electrochemical sensors offer several advantages for the analysis of organic molecules, including high sensitivity, rapid response times, and the potential for portability, making them suitable for real-time monitoring and point-of-care applications. mdpi.com Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are particularly well-suited for the analysis of electroactive species. These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. nih.gov
For the detection of sulfur-containing organic compounds, various electrode materials have been employed to enhance sensitivity and selectivity. Gold electrodes, for instance, have been used for the pulsed electrochemical detection of organic sulfur compounds. amanote.com Carbon-based electrodes, such as glassy carbon electrodes (GCE), and chemically modified electrodes are also widely utilized due to their wide potential windows and low background currents. mdpi.commdpi.com Modification of these electrodes with nanomaterials or specific catalysts can further improve their performance in detecting sulfur compounds. mdpi.com
In the case of ketones, direct electrochemical detection can be challenging. However, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can produce electrochemically active derivatives that are more easily detected. researchgate.net This approach, often coupled with a separation technique like high-performance liquid chromatography (HPLC), allows for the quantification of various ketones. researchgate.net
Given the structure of this compound, a direct electrochemical approach would likely target the oxidation of the sulfur atom. The specifics of the electrochemical response, such as the oxidation potential, would depend on the electrode material and the experimental conditions. Alternatively, an indirect method involving derivatization of the ketone group could be employed.
Below is a table summarizing electrochemical detection methods for analogous compounds, which could serve as a starting point for developing a method for this compound.
Table 1: Electrochemical Detection of Analogous Organic Compounds
| Analyte | Technique | Electrode | Potential | Detection Limit |
|---|---|---|---|---|
| Aliphatic Sulfides | HPLC-EC | - | - | - |
| Methyl Ethyl Ketone (as DNPH derivative) | HPLC-ED | Glassy Carbon | +1.0 V | 1.7 - 2.0 ng/mL |
This table is generated based on data from analogous compounds and serves as a reference for potential analytical methods for this compound.
In-Situ Spectroscopic Techniques for Reaction Monitoring
In-situ spectroscopic techniques are invaluable tools for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. youtube.com For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy would be particularly informative. These methods allow for the non-invasive monitoring of changes in the concentrations of reactants, products, and intermediates by tracking their characteristic vibrational spectra. youtube.comresearchgate.net
In-situ FTIR Spectroscopy
In-situ FTIR spectroscopy is highly effective for monitoring reactions in real-time by tracking changes in the infrared absorption bands of specific functional groups. researchgate.net For a reaction involving this compound, the prominent carbonyl (C=O) stretching vibration of the ketone group would serve as a strong and clear spectroscopic marker. researchgate.net The typical absorption peak for the carbonyl group in a ketone appears in the region of 1700-1725 cm⁻¹. researchgate.net
By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one can continuously acquire FTIR spectra. youtube.com This would allow for the tracking of the disappearance of a reactant's carbonyl peak or the appearance of the carbonyl peak of this compound if it were the product. For instance, in a synthesis reaction, monitoring the increase in the intensity of the characteristic ketone peak would provide real-time data on the reaction's progress and endpoint. researchgate.netyoutube.com This technique has been successfully used to monitor a variety of organic reactions, including those involving ketones. researchgate.net
In-situ Raman Spectroscopy
In-situ Raman spectroscopy is another powerful technique for reaction monitoring, offering complementary information to FTIR. researchgate.net It is particularly well-suited for monitoring reactions in aqueous media and for observing vibrations of non-polar bonds. For this compound, Raman spectroscopy could be used to monitor both the carbonyl group and the carbon-sulfur (C-S) bonds of the thioether moiety. acs.org
The C-S stretching vibration typically appears in the 600-800 cm⁻¹ region of the Raman spectrum. Monitoring the intensity of this peak could provide valuable information about the formation or transformation of the thioether linkage during a reaction. acs.org In-situ Raman has been effectively used to study the speciation of sulfur in various chemical environments, demonstrating its utility for tracking sulfur-containing compounds. acs.orgnih.gov
The combination of in-situ FTIR and Raman spectroscopy would provide a comprehensive, real-time understanding of reactions involving this compound, enabling precise control over reaction conditions and optimization of synthetic procedures.
Table 2: Characteristic Vibrational Frequencies for Monitoring this compound
| Functional Group | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ketone (C=O) | Stretch | 1700 - 1725 | 1700 - 1725 |
This table provides typical frequency ranges for the key functional groups in this compound, which are crucial for its spectroscopic monitoring.
Future Research Directions and Emerging Paradigms for 5 Ethylsulfanyl Pentan 2 One
Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, electrochemistry)
Future synthetic research on 5-(Ethylsulfanyl)pentan-2-one is likely to move beyond traditional batch methods towards more efficient, scalable, and safer continuous processes.
Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with exothermic reactions or unstable intermediates. rsc.org The application of flow chemistry to thioether synthesis has been demonstrated to be highly effective, allowing for the automated and high-throughput production of compound libraries with high yield and purity. acs.orgresearchgate.netsyrris.com A prospective flow process for this compound could involve the reaction of a pentanone derivative with ethanethiol (B150549) in a packed-bed reactor containing a solid-supported catalyst. This approach would not only enable rapid optimization of reaction conditions (temperature, pressure, residence time) but also facilitate seamless integration with downstream processing and purification steps.
Electrochemistry: Organic electrosynthesis is a powerful and inherently green technology that uses electricity to drive chemical reactions, often obviating the need for stoichiometric chemical oxidants or reductants. organic-chemistry.org This technique has been successfully applied to reactions involving both ketones and thioethers. For instance, the electrochemical reduction of ketones to produce alcohols and diols is a well-established, sustainable method. organic-chemistry.orgresearchgate.net Furthermore, the selective anodic oxidation of thioethers to sulfoxides and sulfones has been achieved with high precision, a process that has been scaled to the kilogram level by combining it with flow technology. rsc.org Future research could explore the electrochemical modification of this compound to create new functional molecules. The ketone could be reduced to a secondary alcohol, or the thioether could be selectively oxidized, providing access to novel sulfoxide (B87167) and sulfone derivatives that may possess unique properties.
| Methodology | Potential Application to this compound | Anticipated Advantages |
| Flow Chemistry | Continuous synthesis from precursors | Enhanced safety, scalability, process control, and automation rsc.orgacs.org |
| Electrochemistry | Selective oxidation of the thioether moiety | Avoidance of chemical reagents, high selectivity, green process rsc.orgorganic-chemistry.org |
| Electrochemistry | Reduction of the ketone group | Access to alcohol derivatives under mild, sustainable conditions researchgate.net |
Deeper Mechanistic Insights through Advanced Techniques
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Advanced computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating complex reaction pathways. rsc.orggrnjournal.usrsc.org
Computational chemistry allows researchers to model potential energy surfaces, identify transition states, and calculate the energies of intermediates, providing insights that are often difficult or impossible to obtain through experimentation alone. fiveable.meresearchgate.net For sulfur-containing compounds, DFT has been used to investigate reaction mechanisms, electronic structures, and the properties of materials. nih.govresearchgate.netacs.orgmdpi.com Similarly, it has been applied to study the reactivity of ketones and their roles in complex chemical processes. researchgate.netresearchgate.net
Future research should leverage DFT to model the proposed synthetic routes to this compound. Such studies could compare different pathways, such as nucleophilic substitution versus radical-based additions, to predict the most energetically favorable conditions. Furthermore, computational modeling could be used to understand the reactivity of the molecule itself, for example, by calculating the proton affinity of the carbonyl oxygen versus the sulfur atom or modeling the coordination of the molecule to metal centers.
Integration into Sustainable Chemistry Practices
The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. The future study of this compound should be firmly rooted in these principles.
Key areas for integration include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring catalytic C-S bond-forming reactions that avoid the use of stoichiometric activating agents or leaving groups. nih.gov
Safer Solvents and Reagents: Moving away from hazardous solvents and reagents towards greener alternatives. Research into the visible-light-mediated synthesis of related β-keto sulfones using recyclable photocatalysts demonstrates a path towards more sustainable protocols. rsc.org
Energy Efficiency: Employing methodologies like flow chemistry and electrochemistry, which often require less energy compared to conventional batch processes due to better heat integration and operation at ambient temperatures. rsc.orgorganic-chemistry.org
Renewable Feedstocks: Investigating synthetic pathways that begin from bio-based precursors, aligning with the broader shift away from petrochemical feedstocks.
A comprehensive life cycle assessment (LCA) of potential synthetic routes would be a valuable research direction, allowing for a quantitative comparison of the environmental impact of different approaches and identifying hotspots for improvement.
Potential for Functional Material Design (non-biological)
The bifunctional nature of this compound makes it an intriguing building block for the design of novel functional materials, particularly in the realms of coordination chemistry and polymer science.
Coordination Polymers and MOFs: The thioether sulfur and the carbonyl oxygen atoms in this compound are both potential Lewis basic sites capable of coordinating to metal ions. Thioether-containing ligands have been extensively studied in coordination chemistry, forming diverse structures with interesting catalytic and electronic properties. nih.govresearchgate.netnih.gov The molecule could act as a chelating or bridging ligand, linking metal centers to form one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.net The flexible pentyl chain could allow for structural versatility. Future research could involve reacting this compound with various metal salts to synthesize new materials and investigate their potential applications in areas such as catalysis, gas storage, or sensing. The presence of both a soft donor (sulfur) and a hard donor (oxygen) could lead to selective coordination or the formation of heterometallic systems.
Sulfur-Containing Polymers: Sulfur-containing polymers are a class of materials known for their unique optical, mechanical, and self-healing properties. wiley-vch.dersc.orgrsc.org The synthesis of these polymers often relies on atom-economical reactions like thiol-ene chemistry or inverse vulcanization with elemental sulfur. researchgate.netnsf.gov this compound could serve as a monomer or a precursor to a monomer for novel sulfur-containing polymers. The ketone group provides a reactive handle for polymerization or for post-polymerization modification, allowing for the introduction of other functional groups or cross-linking capabilities. wiley-vch.de
| Material Class | Role of this compound | Potential Properties/Applications |
| Coordination Polymers | Bidentate or bridging ligand via S and O donors | Catalysis, sensing, porous materials researchgate.netrsc.org |
| Sulfur-Containing Polymers | Monomer or functional precursor | High refractive index materials, self-healing materials, specialty elastomers rsc.orgnsf.gov |
Role in Interdisciplinary Chemical Research
The exploration of this compound is inherently interdisciplinary, requiring expertise from multiple fields to realize its full potential.
Chemistry and Materials Science: The design and synthesis of new coordination polymers or sulfur-containing polymers from this compound would be a collaborative effort, combining synthetic organic and inorganic chemistry with materials characterization and property testing.
Chemistry and Chemical Engineering: The development of scalable and sustainable synthetic routes using flow chemistry or electrochemistry necessitates a close partnership between chemists, who design the reactions, and chemical engineers, who design the reactors and optimize the process parameters for industrial application. rsc.org
Chemistry and Computational Science: The use of DFT and other computational tools to predict reaction mechanisms and material properties represents a critical interface between theoretical and experimental chemistry, enabling a more rational and efficient research workflow. grnjournal.usnih.gov
Chemistry and Environmental Science: Integrating green chemistry principles and conducting life cycle assessments requires knowledge from environmental science to accurately evaluate the sustainability and potential impact of the chemical processes being developed. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
